5-bromo-4-chloro-6-fluoropyrimidine
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Overview
Description
5-Bromo-4-chloro-6-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-6-fluoropyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a pyrimidine derivative undergoes substitution reactions with halogenating agents. For example, starting with 4,6-dichloropyrimidine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This is followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various amines are commonly used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or palladium on carbon (Pd/C), are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-chloro-6-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-6-fluoropyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-5-fluoropyrimidine: Similar in structure but with different halogen positions, affecting its reactivity and applications.
5-Bromo-2-fluoropyridine: Another halogenated heterocycle with distinct chemical properties and uses.
5-Bromo-6-cyclopropylpyrimidin-4-ol: A structurally related compound with different substituents, leading to unique chemical behavior.
Uniqueness
5-Bromo-4-chloro-6-fluoropyrimidine is unique due to the specific arrangement of halogen atoms on the pyrimidine ring. This arrangement influences its reactivity and makes it a versatile intermediate for various synthetic applications. The combination of bromine, chlorine, and fluorine atoms provides a balance of electronic effects that can be exploited in the design of bioactive molecules and advanced materials .
Properties
CAS No. |
1554321-96-8 |
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Molecular Formula |
C4HBrClFN2 |
Molecular Weight |
211.4 |
Purity |
95 |
Origin of Product |
United States |
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